molecular formula C16H17ClN4O2S2 B11411283 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11411283
M. Wt: 396.9 g/mol
InChI Key: AKMFNQLUCDIEFR-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzothiophene and pyrimidine rings, followed by the introduction of the functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and pyrimidine derivatives with different functional groups. Examples include:

Uniqueness

The uniqueness of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17ClN4O2S2

Molecular Weight

396.9 g/mol

IUPAC Name

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H17ClN4O2S2/c1-18-13(22)11-8-5-3-4-6-10(8)25-15(11)21-14(23)12-9(17)7-19-16(20-12)24-2/h7H,3-6H2,1-2H3,(H,18,22)(H,21,23)

InChI Key

AKMFNQLUCDIEFR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SC

Origin of Product

United States

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